molecular formula C9H13ClN2S B8706738 1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine

1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine

Cat. No.: B8706738
M. Wt: 216.73 g/mol
InChI Key: WFNBXZSZIBQEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a chloromethyl group attached to the thiazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine typically involves the reaction of thiazole derivatives with piperidine under specific conditions. One common method includes the chloromethylation of thiazole, followed by the introduction of the piperidine ring. The reaction conditions often require the use of catalysts and solvents to facilitate the process. For example, the use of hydrochloric acid as a catalyst and methanol as a solvent can be employed to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. Similarly, its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloromethyl-thiazol-2-yl)-guanidine hydrochloride: This compound shares a similar thiazole structure but has a guanidine group instead of a piperidine ring.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with different substituents, studied for its antimicrobial and anticancer activities.

Uniqueness

1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine is unique due to its specific combination of a thiazole ring with a piperidine ring and a chloromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H13ClN2S

Molecular Weight

216.73 g/mol

IUPAC Name

4-(chloromethyl)-2-piperidin-1-yl-1,3-thiazole

InChI

InChI=1S/C9H13ClN2S/c10-6-8-7-13-9(11-8)12-4-2-1-3-5-12/h7H,1-6H2

InChI Key

WFNBXZSZIBQEFF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=CS2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of piperidine-1-carbothioamide (1.0 g), 1,3-dichloro-2-propanone (0.91 g) and ethanol (30 mL) was heated under reflux for 1 hr. After concentration of the reaction mixture, saturated aqueous sodium hydrogen carbonate was added to the residue and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography to give 1-(4-chloromethyl-1,3-thiazol-2-yl)piperidine as a colorless oil (1.00 g, yield 67%) from a fraction eluted with ethyl acetate-hexane (1:4, v/v).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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